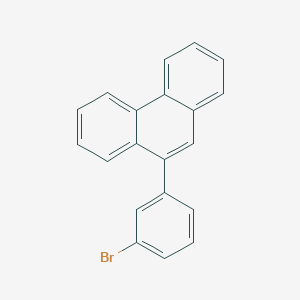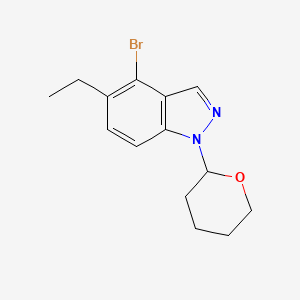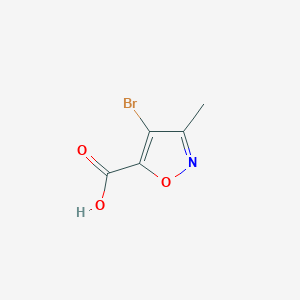
9-(3-Bromophenyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)phenanthrene is a polycyclic aromatic hydrocarbon that features a bromine atom attached to the phenyl group at the 3-position of the phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)phenanthrene typically involves the bromination of phenanthrene derivatives. One common method includes the use of bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, allowing the bromine to selectively substitute the hydrogen atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene, followed by controlled bromination using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using reagents like tert-butyl hydroperoxide and molybdenum acetylacetonate to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride, leading to the formation of dihydrophenanthrene derivatives.
Major Products Formed:
Substitution: Formation of phenanthrene derivatives with various substituents.
Oxidation: Formation of phenanthrenequinone and related compounds.
Reduction: Formation of dihydrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
9-(3-Bromophenyl)phenanthrene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(3-Bromophenyl)phenanthrene involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing nature of the bromine atom. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
9-Bromophenanthrene: Similar in structure but lacks the phenyl group at the 3-position.
9-Phenanthryl bromide: Another brominated phenanthrene derivative with different substitution patterns.
9-(4-Phenyl)anthracene: A related compound with a phenyl group at a different position.
Uniqueness: 9-(3-Bromophenyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom at the 3-position of the phenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C20H13Br |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
9-(3-bromophenyl)phenanthrene |
InChI |
InChI=1S/C20H13Br/c21-16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13H |
Clave InChI |
GXVYYKSNVXVMNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)

![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)




